4-Pentylbenzaldehyde
Description
Nomenclature and Chemical Structure of 4-Pentylbenzaldehyde
This compound is systematically named as such in accordance with IUPAC nomenclature. nist.gov It is also commonly referred to as p-pentylbenzaldehyde or 4-n-amylbenzaldehyde. nist.govnist.gov The compound is registered under the CAS number 6853-57-2. nist.govnist.gov
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a pentyl group at the fourth (para) position and a formyl (aldehyde) group at the first position. ontosight.ai Its molecular formula is C12H16O, and it has a molecular weight of approximately 176.26 g/mol . nist.govontosight.ai
Historical Context of Research on this compound and its Analogs
Research involving benzaldehyde (B42025) derivatives is extensive, with early studies focusing on their synthesis and chemical reactivity. The exploration of substituted benzaldehydes, including those with alkyl chains like the pentyl group, has been driven by the desire to modify the physical and chemical properties of the parent molecule for various applications. For instance, the synthesis of this compound has been described in the context of preparing porphyrin derivatives. rsc.org
Analogs of this compound, such as other 4-alkyl substituted benzaldehydes, have been investigated for their ability to act as promoters in zeolite-catalyzed reactions. chemrxiv.org Research has shown a significant increase in the production of dimethyl ether (DME) when using these promoters, with this compound being the most potent among the tested alkylbenzaldehydes. chemrxiv.org Furthermore, related dihydroxy-pentyl-benzaldehyde compounds have been studied for their potential antioxidant and anti-inflammatory properties. minglangchem.com
Significance of this compound as a Research Target
The significance of this compound as a research target stems from its role as a crucial building block in organic synthesis. lookchem.com Its bifunctional nature, possessing both an aromatic ring and a reactive aldehyde group, allows for a wide range of chemical transformations. This makes it a valuable intermediate for creating more complex molecules with desired properties.
One of the most notable areas of research for this compound is in the field of liquid crystals. wisc.eduuchicago.edu The molecular shape and properties of its derivatives are relevant to the formation of liquid crystalline phases. Additionally, its use as a promoter in industrial catalysis, specifically in the dehydration of methanol (B129727) to dimethyl ether, highlights its practical importance. chemrxiv.org The ability of this compound to significantly enhance reaction rates at very low concentrations makes it an attractive subject for further investigation. chemrxiv.org
Overview of Key Research Areas Involving this compound
The research applications of this compound are primarily concentrated in a few key areas:
Organic Synthesis: It serves as a precursor in the synthesis of a variety of organic compounds. lookchem.com For example, it can be used to produce 2,5-bis-(4-pentyl-phenyl)- ontosight.aidioxane. lookchem.com It is also a starting material for the synthesis of 4-pentylphenylacetic acid. ontosight.ai
Liquid Crystals: The molecular structure of this compound is relevant to the design and synthesis of liquid crystal materials. wisc.eduuchicago.eduucl.ac.uk The related compound 4'-pentyl-4-biphenylcarbonitrile is a well-known nematic liquid crystal. uchicago.edusigmaaldrich.com
Catalysis: Recent studies have identified this compound as a highly effective promoter for the zeolite-catalyzed dehydration of methanol to dimethyl ether. chemrxiv.org
Materials Science: The compound and its derivatives are utilized in the development of new materials. innovationnewsnetwork.comccsenet.org For instance, it can be a component in the synthesis of complex molecules for materials with specific optical or electronic properties. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZPRUSNWNSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064494 | |
| Record name | Benzaldehyde, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6853-57-2 | |
| Record name | 4-Pentylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6853-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pentylbenzaldehyde and Derivatives
Established Synthetic Pathways for 4-Pentylbenzaldehyde
Grignard Reactions in this compound Synthesis
The Grignard reaction is a fundamental method for forming carbon-carbon bonds and can be adapted for the synthesis of benzaldehydes. The process typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable formylating agent. organic-chemistry.orgpressbooks.pub For the synthesis of this compound, a Grignard reagent derived from a 4-pentylphenyl halide would be reacted with a formylating agent like N,N-dimethylformamide (DMF). walisongo.ac.id
The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the formylating agent. chemistryconnected.comyoutube.com This addition is followed by an acidic workup to hydrolyze the intermediate and yield the final aldehyde product. walisongo.ac.idyoutube.com The success of the Grignard reaction is highly dependent on anhydrous conditions, as the reagent readily reacts with protic solvents like water. chemistryconnected.commnstate.edu
| Reagent | Role |
| 4-Pentylphenylmagnesium halide | Nucleophile |
| N,N-Dimethylformamide (DMF) | Formylating agent |
| Anhydrous Ether | Solvent |
| Acid (e.g., HCl) | For workup |
Vilsmeier-Haack Reaction Approaches to this compound Analogs
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. scirp.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphoryl chloride (POCl₃). jk-sci.comwikipedia.org This reaction is particularly effective for introducing a formyl group onto activated aromatic rings. thieme-connect.dechemistrysteps.com
For the synthesis of this compound analogs, an appropriately substituted pentylbenzene (B43098) would serve as the substrate. The electron-donating alkyl group directs the formylation primarily to the para position. jk-sci.commasterorganicchemistry.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent is the active electrophile. organic-chemistry.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. jk-sci.comwikipedia.org This method has been successfully applied to various aromatic and heteroaromatic compounds. chemistrysteps.comuj.ac.za
| Reactant/Reagent | Function |
| Pentylbenzene | Aromatic Substrate |
| N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent |
| Phosphoryl Chloride (POCl₃) | Activates DMF |
| Water | Hydrolysis of intermediate |
Ortho-formylation Techniques for Substituted Benzaldehydes, including this compound
Directed ortho-formylation is a powerful strategy for regioselectively introducing a formyl group at the position adjacent to a directing group on an aromatic ring. organic-chemistry.org For phenols, the Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a classic method for ortho-formylation. thieme-connect.de More modern variations utilize magnesium dichloride and triethylamine (B128534) with paraformaldehyde to achieve high ortho-selectivity. mdma.ch These methods have been shown to be effective for a range of substituted phenols. mdma.chorgsyn.org
Another approach involves directed ortho-metalation, where a directing group facilitates the deprotonation of the ortho-position by a strong base, followed by quenching with a formylating agent. organic-chemistry.org A recently developed method utilizes dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) for the direct and mild formylation of substituted benzenes, including those with phenolic hydroxyl groups, at low temperatures. researchgate.netacs.org This technique is tolerant of various protecting groups. researchgate.net
Demethylation Strategies for Hydroxy-Substituted 4-Pentylbenzaldehydes
The synthesis of hydroxy-substituted benzaldehydes often involves the demethylation of the corresponding methoxy-substituted precursors. sciencemadness.org Methoxy (B1213986) groups are stable and serve as effective protecting groups for hydroxyl functionalities during other synthetic steps. researchgate.net
| Demethylation Reagent | Conditions |
| Boron tribromide (BBr₃) | Room temperature or below |
| 47% Hydrobromic acid (HBr) | ~130°C |
| Alkyl thiols (e.g., 1-dodecanethiol) | ~130°C in NMP or DMSO |
| Dioxygenases (e.g., AlkB, ABH3) | Biological conditions |
Novel Synthetic Approaches and Innovations
Modular Synthesis Strategies for this compound Derivatives
Modular synthesis, a key concept in combinatorial chemistry, allows for the rapid generation of a diverse library of compounds from a set of building blocks. researchgate.netwikipedia.org This approach is highly valuable for drug discovery and materials science. rsc.org The synthesis of quinazolinone and isoquinoline (B145761) libraries, for example, has been achieved through combinatorial methods where various aldehydes are reacted with other starting materials. google.comgoogle.com
In the context of this compound derivatives, a modular approach would involve reacting this compound or a related precursor with a variety of other molecules in a systematic way. thieme-connect.com For instance, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives has been accomplished by reacting 4-hydroxybenzaldehyde (B117250) derivatives with different phenacyl bromides. researchgate.netorientjchem.org This strategy allows for the creation of a range of structurally related compounds by simply changing one of the building blocks. nih.govmdpi.com Such methods often employ efficient one-pot reactions to streamline the synthesis and purification process. mdpi.com
Imine Condensation Reactions in this compound Derivative Synthesis
Imine or Schiff base formation is a fundamental reaction for derivatizing this compound. This condensation reaction occurs between a primary amine and a carbonyl compound, in this case, the aldehyde group of this compound, to form a characteristic carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comscienceinfo.com The reaction is typically reversible and can be catalyzed by either acids or bases. scienceinfo.comresearchgate.net
The general mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. scienceinfo.com This intermediate then undergoes dehydration, often promoted by heat or a dehydrating agent, to yield the final imine product. masterorganicchemistry.comscienceinfo.com The stability of the resulting Schiff base is often enhanced when the nitrogen substituent is an aromatic ring. scienceinfo.com
Several methods have been developed to improve the efficiency of imine synthesis. Microwave irradiation has been shown to significantly reduce reaction times (to as little as 5 minutes) and, in some cases, increase yields by nearly 10% compared to conventional heating methods. analis.com.my For a more environmentally friendly approach, a "green" synthesis protocol has been developed using supercritical carbon dioxide (sc-CO₂). chemistryviews.org In this method, sc-CO₂ acts as both a solvent and a promoter, as it can form carbonic acid with the water produced during the reaction, which in turn autocatalyzes the condensation. chemistryviews.org This technique has been used to react various benzaldehyde derivatives with amines to produce imines in almost quantitative yields without the need for traditional organic solvents. chemistryviews.org
While direct examples using this compound are specific to proprietary research, the synthesis of derivatives from structurally similar compounds like 4-methylbenzaldehyde (B123495) and 4-propoxybenzaldehyde (B1265824) is well-documented. biointerfaceresearch.comukm.my These reactions typically involve condensing the aldehyde with a primary amine, sometimes in the presence of a metal salt to form metal complexes of the resulting Schiff base. biointerfaceresearch.com
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules, offering high selectivity and milder reaction conditions than purely chemical methods. nih.gov This approach is particularly valuable in natural product synthesis. nih.gov
One notable application involving a this compound derivative is in the synthesis of Cannabigerol (CBG). A chemo-enzymatic route to CBG utilizes 2-hydroxy-6-methoxy-4-pentylbenzaldehyde as a key intermediate. mdpi-res.com Enzymes are employed for specific transformations that would be challenging to achieve with conventional chemistry, demonstrating the power of biocatalysis in constructing cannabinoid frameworks. nih.govmdpi-res.com
A common chemo-enzymatic strategy involves the use of lipases. For instance, a two-step method has been developed for propenylbenzenes, which are structurally related to derivatives of this compound. frontiersin.orgnih.gov The process begins with a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form a diol. frontiersin.orgnih.gov This diol can then be subjected to microbial oxidation using bacterial strains like Dietzia sp. or Rhodococcus erythropolis to produce hydroxy ketones. frontiersin.orgnih.gov This demonstrates a powerful method for introducing specific oxygenated functionalities under gentle, biologically-compatible conditions.
The broader field of chemo-enzymatic synthesis is rapidly expanding, with enzymes being used for a range of applications from creating chiral building blocks to performing complex cascade reactions that quickly build molecular complexity. nih.govrsc.org
Derivatization and Functionalization of this compound
The functionalization of the this compound scaffold is essential for creating a diverse range of molecules with specific properties. Modifications can be targeted at the aromatic ring, the aldehyde group, or the pentyl side chain.
Synthesis of Phenolic and Alkyl-Chain Modified Derivatives
Modifying the phenolic and alkyl components of this compound derivatives is key to synthesizing a variety of bioactive compounds.
Phenolic Modification: The introduction of hydroxyl groups onto the benzene (B151609) ring is a common strategy. 2,4-Dihydroxy-6-pentylbenzaldehyde (B3158133), a crucial precursor for cannabinoids, can be synthesized from 1,3-dimethoxy-5-pentylbenzene. mdpi.com The process involves a Grignard reaction with dimethylformamide to introduce the aldehyde group, followed by demethylation using aluminum chloride (AlCl₃) to yield the dihydroxy product. mdpi.com Similarly, C-methylation of olivetol (B132274) (5-pentylresorcinol) can produce derivatives like 2,6-dihydroxy-3-methyl-4-pentylbenzaldehyde. acs.orgnih.gov The formylation of olivetol using phosphoryl chloride in DMF has been shown to be regioselective, adding the aldehyde group at the position ortho to a phenol (B47542) and the pentyl group. nih.gov
Alkyl-Chain Modification: The pentyl side chain can also be functionalized. A method for the direct, one-pot oxidation of arylalkanes to 1,4-diketones has been developed using a manganese(III) porphyrin catalyst. rsc.org This reaction demonstrates high regioselectivity, targeting the distant parts of the alkyl chain after the benzylic position is oxidized. rsc.org This method provides a pathway to important synthetic intermediates for creating five-membered heterocycles. rsc.org The synthesis of phenolipids, which are amphiphilic molecules created by adding hydrophobic fatty acid chains to a phenolic core, represents another strategy for alkyl chain modification, often enhancing properties like membrane permeability. mdpi.com
The table below summarizes the synthesis of some key phenolic derivatives.
| Starting Material | Reagents | Product | Citation |
| 1,3-dimethoxy-5-pentylbenzene | 1. Mg, THF; 2. DMF; 3. AlCl₃ | 2,4-dihydroxy-6-pentylbenzaldehyde | mdpi.com |
| Olivetol | POCl₃, DMF | 2,4-dihydroxy-6-pentylbenzaldehyde | nih.gov |
| 2,4-dihydroxy-5-methyl-6-pentylbenzaldehyde | N/A (secondary product) | 2,6-dihydroxy-3-methyl-4-pentylbenzaldehyde | acs.orgnih.gov |
Incorporation into Complex Molecular Architectures (e.g., Cannabinoid Analogs)
Derivatives of this compound are fundamental building blocks in the synthesis of natural and synthetic cannabinoids. lehigh.edunih.gov The pentyl side chain is a common feature in many potent cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).
The synthesis of cannabinoid analogs often involves the condensation of a substituted this compound with a suitable terpene derivative. For example, the synthesis of CBD-aldehyde involves an electrophilic aromatic substitution reaction between 2,4-dihydroxy-6-pentylbenzaldehyde and (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol. mdpi.com Other key intermediates include:
2,6-dihydroxy-4-n-pentylbenzaldehyde (2-formyl-olivetol): Required for the synthesis of certain THC analogs. lehigh.edu
2-hydroxy-6-methoxy-4-pentylbenzaldehyde: Used as a precursor in synthetic pathways to various cannabinoids. nih.govamazonaws.com
2,6-dimethoxy-4-pentylbenzaldehyde: A patented intermediate for cannabinoid synthesis. google.com
Researchers have also developed novel cannabinoid derivatives by modifying the core structure. For instance, C-methylated phytocannabinoids have been synthesized by reacting C-methylated olivetol derivatives with (1S,4R)-p-mentha-2,8-dien-1-ol (PMD) in the presence of a catalyst like boron trifluoride diethyl etherate. acs.org These synthetic strategies allow for the creation of a wide range of cannabinoid analogs, enabling detailed structure-activity relationship (SAR) studies. lehigh.edu
The following table highlights key intermediates and their roles in cannabinoid synthesis.
| This compound Derivative | Role in Synthesis | Resulting Compound Class | Citations |
| 2,6-dihydroxy-4-pentylbenzaldehyde | Precursor for Gatterman formylation | THC Analogs | lehigh.edu |
| 2-hydroxy-6-methoxy-4-pentylbenzaldehyde | Intermediate for cyclization | Cannabinoids | nih.govamazonaws.com |
| 2,4-dihydroxy-6-pentylbenzaldehyde | Reacts with p-mentha-2,8-dien-1-ol | CBD-aldehyde | mdpi.com |
| C-methylated olivetol aldehydes | Reacts with PMD | C-methylated Cannabinoids | acs.org |
Formation of Schiff Bases and Other Imine-Based Compounds
The aldehyde functional group of this compound and its derivatives is readily converted into imines, also known as Schiff bases, through condensation with primary amines. masterorganicchemistry.combiointerfaceresearch.com This reaction is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries. The resulting C=N (azomethine) bond is crucial for the structure of many biologically active compounds and ligands used in coordination chemistry. biointerfaceresearch.comukm.my
The synthesis is typically a straightforward condensation, often catalyzed by acid or base, where water is eliminated. masterorganicchemistry.comscienceinfo.com For example, a Schiff base can be formed by reacting 4-methylbenzaldehyde with 2-aminobenzohydrazide. biointerfaceresearch.com The resulting imine can then be used as a ligand to form complexes with various transition metals like Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.com These metal complexes themselves often exhibit enhanced biological activities compared to the free Schiff base ligand. researchgate.net
Modern synthetic methods have been applied to improve this classic reaction. These include using microwave assistance to speed up the reaction or employing green solvents like supercritical CO₂ to minimize environmental impact. analis.com.mychemistryviews.org The imine products formed are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds and can serve as linkers in applications like electrochemical sensors. scienceinfo.comukm.my
Stereochemical Control and Regioselectivity in Synthesis
Achieving control over the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis, especially when constructing complex molecules like cannabinoid analogs from this compound precursors.
Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the synthesis of this compound derivatives, regioselectivity is critical at several stages.
Aromatic Substitution: During the formylation of olivetol to produce 2,4-dihydroxy-6-pentylbenzaldehyde, the reaction is regioselective, favoring the addition of the aldehyde group to the position between the two hydroxyl groups. nih.gov Similarly, the bromination of 1,5-dimethoxy-3-pentylbenzene with N-bromosuccinimide selectively occurs at the C2 position. mdpi.com
Alkyl Chain Functionalization: The oxidation of the pentyl chain of this compound using a manganese porphyrin catalyst shows excellent regioselectivity, preferentially forming 1,4-diketones. rsc.org This control is attributed to a hydrophobic effect where the catalyst and substrate form a supramolecular complex that exposes distant parts of the alkyl chain to the reactive center. rsc.org
Stereochemical Control: Stereochemical control involves directing a reaction to form a specific stereoisomer. This is crucial as different stereoisomers of a molecule, such as cannabinoids, can have vastly different biological activities. lehigh.edu Control can be achieved using chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions. numberanalytics.com
In the context of cannabinoid synthesis, controlling the stereochemistry at multiple chiral centers is a significant challenge. For instance, the relative stereochemistry of the hydroxyl group at C9 in THC analogs can determine whether the compound is more or less active. lehigh.edu Advanced strategies, such as using chiral Lewis acid complexes like (S)-BINOL·SnCl₄, can influence the stereochemical outcome of key bond-forming steps, such as intramolecular Friedel-Crafts cyclizations. nih.gov These methods can dramatically increase the diastereoselection of a reaction, leading to the preferential formation of one desired stereoisomer. nih.gov The ability to control the stereochemical outcome is essential for synthesizing specific, potent, and safe therapeutic agents derived from the this compound framework. beilstein-institut.de
Advanced Spectroscopic and Analytical Characterization in 4 Pentylbenzaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton NMR (¹H NMR) Analysis of 4-Pentylbenzaldehyde and its Derivatives
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen environments in this compound. The spectrum provides characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the pentyl chain. The aldehydic proton typically appears as a singlet in the downfield region, around 9.5-10.0 ppm. The aromatic protons on the benzene (B151609) ring usually present as two distinct doublets, a result of their ortho- and meta-coupling. The signals for the pentyl group's protons are found in the upfield region, with chemical shifts and splitting patterns corresponding to their specific positions on the alkyl chain. vulcanchem.comresearchgate.netresearchgate.netscielo.br
Derivatives of this compound, such as those with additional substituents on the aromatic ring, exhibit more complex ¹H NMR spectra. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can shift the signals of adjacent protons and alter their coupling patterns, providing valuable information about the substituent's position. oup.comfigshare.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | ~9.9 | s (singlet) |
| Aromatic H (ortho to CHO) | ~7.8 | d (doublet) |
| Aromatic H (meta to CHO) | ~7.3 | d (doublet) |
| Benzylic CH₂ | ~2.6 | t (triplet) |
| (CH₂)₃ | ~1.6 | m (multiplet) |
| Terminal CH₃ | ~0.9 | t (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. savemyexams.comudel.edu Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield, typically in the range of 190-200 ppm. hw.ac.uk The aromatic carbons show signals in the 120-150 ppm region, with the carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the pentyl group appearing at different shifts from the other aromatic carbons. The carbons of the pentyl chain resonate in the upfield region, generally between 14 and 36 ppm. rsc.orgorganicchemistrydata.orglibretexts.org
The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, making it a powerful tool for confirming the substitution pattern on the benzene ring in various derivatives. organicchemistrydata.orgresearchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl C (CHO) | ~192 |
| Aromatic C (ipso, attached to CHO) | ~135 |
| Aromatic C (ipso, attached to pentyl) | ~150 |
| Aromatic C (ortho to CHO) | ~130 |
| Aromatic C (meta to CHO) | ~129 |
| Benzylic CH₂ | ~36 |
| CH₂ (C2 of pentyl) | ~31 |
| CH₂ (C3 of pentyl) | ~31 |
| CH₂ (C4 of pentyl) | ~22 |
| Terminal CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
For more complex structural and conformational analysis of this compound and its derivatives, advanced NMR techniques are employed. unimelb.edu.au Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, helping to definitively assign all signals in the ¹H and ¹³C spectra. ipb.pt
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.comk-labor.de In the analysis of this compound, GC separates the compound from any impurities present in the sample. thermofisher.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each. deakin.edu.audigicomst.ieresearchgate.netnih.govinnovatechlabs.com The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (176.25 g/mol ), confirming its identity. nist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, often showing characteristic losses of the aldehyde group or fragments from the pentyl chain. This technique is highly effective for assessing the purity of a sample and identifying any byproducts or contaminants. figshare.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.orggcms.czmdpi.com This precision allows for the determination of the exact molecular formula of a compound. missouri.edumsu.edu For this compound (C₁₂H₁₆O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This level of accuracy is critical for confirming the identity of newly synthesized compounds and for providing unambiguous evidence of their elemental formula.
X-ray Crystallography for Solid-State Structure Determination
While a direct crystal structure of this compound itself is not readily found in the search results, the analysis of its derivatives showcases the power of this technique. In one instance, the X-ray analysis of a reaction byproduct involving a benzaldehyde (B42025) derivative revealed the relative configuration of methyl and hydroxy groups, both in equatorial positions, and showed the formation of dimers stabilized by intramolecular hydrogen bonds within the crystal. thieme-connect.com
Table 1: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| CCDC Number | 2103182 |
Data derived from a study on a phenylthiosemicarbazone transporter bearing a this compound substituent. chemrxiv.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of an aldehyde is characterized by several key absorption bands. For aromatic aldehydes like this compound, the strong carbonyl (C=O) stretching vibration is particularly diagnostic. pressbooks.pubopenstax.org Conjugation of the aldehyde to the aromatic ring lowers the absorption frequency to around 1705 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org This is a shift from saturated aldehydes, which typically show this absorption near 1730 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org
Furthermore, aldehydes exhibit characteristic C-H stretching absorptions for the aldehyde proton, which appear as two distinct bands between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The presence of these bands is a clear indicator of an aldehyde functional group and helps distinguish it from a ketone. pressbooks.pubopenstax.org The IR spectrum of benzaldehyde, a parent compound to this compound, clearly shows these features. pressbooks.pubresearchgate.netlibretexts.orgdocbrown.info The spectrum of this compound would also be expected to show absorptions related to the aromatic ring, including C-H stretching vibrations around 3000-3100 cm⁻¹ and C-C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.infolibretexts.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.infolibretexts.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Aldehyde C-H | 2800–2860 and 2700–2760 | Two characteristic stretching bands |
| Carbonyl (C=O) | ~1705 | Strong stretching vibration, lowered by conjugation |
| Aromatic C-H | 3000–3100 | Stretching vibrations |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. wikipedia.org For this compound, gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are routinely employed.
Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. savemyexams.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. savemyexams.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. savemyexams.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification. savemyexams.com
GC is often coupled with mass spectrometry (GC-MS), which provides structural information about the separated components, aiding in their definitive identification. epa.govund.edu Studies have utilized GC and GC-MS for the analysis of various aldehydes, including alkylated benzaldehydes. epa.govcopernicus.org For instance, a novel amphiphilic triblock copolymer bonded with a benzimidazolium ionic liquid has been developed as a stationary phase for capillary GC, demonstrating high resolution for a wide range of analytes, including isomers. researchgate.net While specific retention times for this compound are not detailed in the provided search results, GC analysis is a standard method for assessing its purity and for its determination in various matrices. future4200.comdigicomst.ie
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. torontech.comnih.gov It is particularly useful for non-volatile or thermally sensitive compounds. In the context of this compound and related compounds, HPLC is crucial for purity assessment and quantification. torontech.comchromforum.org
Reverse-phase HPLC, often using a C18 column, is a common mode of separation for aromatic aldehydes. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. nih.gov Detection is frequently carried out using an ultraviolet (UV) detector, as aromatic compounds like this compound absorb UV light. myfoodresearch.com For quantitative analysis, the peak area in the chromatogram is proportional to the concentration of the compound. chromforum.org Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance the detection of aldehydes by HPLC, especially for trace-level analysis. epa.gov While specific HPLC methods for this compound are not extensively detailed, the analysis of analogous compounds suggests that a mobile phase of acetonitrile (B52724) and water would be suitable. myfoodresearch.comrsc.org
Table 3: Typical HPLC Parameters for Aldehyde Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis or Diode Array Detector (DAD) |
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. wikipedia.orgsigmaaldrich.comlibretexts.org In a typical TLC experiment, a small amount of the sample is spotted onto a plate coated with an adsorbent material (stationary phase), such as silica (B1680970) gel. wikipedia.orgwsu.edu The plate is then placed in a chamber with a solvent or solvent mixture (mobile phase), which moves up the plate by capillary action. wikipedia.org
For monitoring a reaction involving this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. wikipedia.orgwsu.eduresearchgate.net Visualization of the separated spots on the TLC plate can be achieved using UV light, as aromatic aldehydes are typically UV-active. libretexts.orglabster.com Alternatively, chemical staining reagents can be used. illinois.eduepfl.chsilicycle.com For aldehydes and ketones, a solution of 2,4-dinitrophenylhydrazine (DNPH) is a common stain, which reacts with the carbonyl group to produce colored spots (aldehydes typically give bright orange spots). illinois.eduepfl.ch Other general-purpose stains like potassium permanganate (B83412) or p-anisaldehyde can also be effective. libretexts.orgsilicycle.com The relative mobility of a compound, known as the Rf value, is a characteristic property under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). libretexts.org
Table 4: Common TLC Visualization Methods for Aromatic Aldehydes
| Method | Principle | Observation |
|---|---|---|
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds | Dark spots on a fluorescent background |
| 2,4-Dinitrophenylhydrazine (DNPH) | Reaction with carbonyl group to form a hydrazone | Bright orange spots |
| Potassium Permanganate | Oxidation of the aldehyde group | Yellow to brown spots on a purple background |
Computational and Theoretical Studies of 4 Pentylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a lens into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to understand the behavior of benzaldehyde (B42025) derivatives in various chemical environments.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com
For a molecule like 4-Pentylbenzaldehyde, the electron-donating pentyl group attached to the aromatic ring influences the energy levels of these frontier orbitals. Quantum chemical calculations can precisely determine these energies, providing insight into the molecule's reactivity. wuxibiology.comrsc.org For instance, in reactions where this compound acts as an electron donor, the energy and distribution of its HOMO are paramount. Conversely, its behavior as an electrophile is dictated by the LUMO. wuxibiology.com While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the principles of frontier molecular orbital theory are essential for interpreting its reactivity in complex chemical systems. wuxibiology.comschrodinger.com
Quantum chemical calculations are pivotal in elucidating complex reaction mechanisms that are otherwise difficult to probe experimentally. rsc.org Studies on the dehydration of methanol (B129727) to dimethyl ether (DME) within H-ZSM-5 zeolite have identified this compound as a highly effective promoter. researchgate.netchemrxiv.org Computational modeling has been key to understanding how it facilitates this reaction. researchgate.net
The proposed mechanism involves the competitive adsorption of the this compound promoter onto a Brønsted acid site within the zeolite. researchgate.netchemrxiv.org This is followed by a reaction with methanol to form a hemiacetal intermediate. The subsequent loss of a water molecule from this intermediate generates a highly reactive and transient methyl oxonium species, specifically [4-pentyl-C6H4-C(H)(=O-Me)]+. researchgate.netchemrxiv.org This key intermediate then undergoes an SN2 reaction with another methanol molecule, yielding DME and regenerating the original this compound and the Brønsted acid site, allowing the catalytic cycle to continue. researchgate.netchemrxiv.org The stability of the crucial methyl oxonium intermediate is enhanced by the electron-donating nature of the para-alkyl substituent on the aromatic ring and the confining, solvent-like effect of the zeolite pores. chemrxiv.org
Theoretical calculations are frequently used to predict and interpret spectroscopic data, such as infrared (IR) spectra. nih.govuc.ptjocpr.com By calculating the vibrational frequencies of a molecule in a given environment, researchers can assign specific spectral bands to the corresponding molecular motions. nih.gov
In the study of the this compound-promoted methanol dehydration reaction, in-situ Fourier-transform infrared (FT-IR) spectroscopy was used to monitor the species present within the zeolite catalyst during the reaction. researchgate.net These experimental observations, when combined with insights from quantum chemical modeling, provide strong evidence for the proposed reaction mechanism. For example, a distinctive IR band observed at 1547 cm⁻¹ was attributed to the formation of the computationally predicted methyl oxonium species derived from this compound. researchgate.net The excellent agreement between the predicted properties of this intermediate and the experimental FT-IR data lends significant support to its role in the catalytic cycle. chemrxiv.orgnih.gov
Reaction Mechanism Elucidation
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements and interactions of atoms and molecules over time. These simulations have been crucial for understanding the diffusion and interaction of this compound within the confined nanoscale environment of zeolite pores. chemrxiv.orgrsc.org
MD simulations have shown that the diffusion of 4-n-alkyl benzaldehydes, including this compound, within ZSM-5 zeolite is a slow process. chemrxiv.orgchemrxiv.org Unlike some other classes of molecules where diffusion rates decrease with increasing alkyl chain length, aromatic aldehyde promoters tend to have similarly low diffusion coefficients regardless of the length of their alkyl substituent. rsc.orgchemrxiv.org
These simulations reveal a distinct preference for the promoter molecules to diffuse through the straight pores of the ZSM-5 framework. rsc.orgchemrxiv.org The spatial probability distribution for this compound shows its highest probability of being located in the pore intersections, with an increasing tendency to occupy the straight channels as the alkyl chain length increases. rsc.org A unique diffusion mechanism, described as a molecular "3-point turn," has been observed in simulations. rsc.orgresearchgate.net This maneuver, which involves the alkyl chain moving from a straight pore into a sinusoidal one, allows the bulky aromatic head to reorient within the pore intersection, enhancing the molecule's ability to navigate the three-dimensional channel network and access all potential catalytic sites. rsc.orgresearchgate.net
Table 1: Diffusion Characteristics of Aromatic Aldehyde Promoters in ZSM-5 Zeolite
| Feature | Observation | Source |
|---|---|---|
| Relative Diffusion Rate | Slow; similar diffusion coefficients irrespective of alkyl chain length. | rsc.org, chemrxiv.org |
| Preferential Pathway | Higher preference for diffusion in the straight pores. | rsc.org, chemrxiv.org |
| Spatial Location | Highest probability found in pore intersections. | rsc.org |
| Unique Mechanism | Observation of a molecular '3-point turn' to navigate intersections. | rsc.org, researchgate.net |
The effectiveness of this compound as a promoter is intrinsically linked to its interactions with the zeolite framework and its catalytic Brønsted acid sites. rsc.org MD simulations and quantum mechanical calculations have been used to quantify these interactions, primarily through the calculation of adsorption energies. rsc.orgrsc.org
Calculations show that this compound binds strongly to the Brønsted acid sites in H-ZSM-5. rsc.org The adsorption is significantly more favorable than that of methanol or water, ensuring that the promoter can effectively compete for and occupy the active sites to initiate the catalytic cycle. rsc.org The long pentyl chain contributes to strong dispersion interactions with the zeolite pore walls, further stabilizing the adsorbed molecule. chemrxiv.org This strong adsorption is considered a critical factor in determining the high efficiency of the promoter. rsc.org
Table 2: Calculated Adsorption Energies on a Brønsted Acid Site in H-ZSM-5
| Molecule | Adsorption Energy (kJ/mol) | Conformation/Note |
|---|---|---|
| This compound | -192 | Conformation (a) |
| This compound | -199 | Conformation (b) |
| Methanol | -118 | H-bonded to the same site |
| Water | -99 | H-bonded to the same site |
Data sourced from molecular modeling studies. rsc.org
Conformational Dynamics of this compound in various environments
The conformational flexibility of this compound, particularly the orientation of its pentyl chain, plays a crucial role in its interaction with different environments, such as within the pores of zeolites. Molecular dynamics simulations have been employed to understand these dynamics.
Recent research has investigated the diffusion of a series of 4-n-alkyl benzaldehydes, including this compound, within ZSM-5 zeolite, a material used in catalysis. chemrxiv.orgresearchgate.netresearchgate.net These studies are critical for understanding its role as a promoter in the methanol to dimethyl ether (DME) reaction. rsc.org
Classical molecular dynamics simulations in the NVT ensemble have shown that, unlike linear methyl esters where diffusion decreases with increasing alkyl chain length, aromatic aldehyde promoters like this compound have similar diffusion coefficients. chemrxiv.orgresearchgate.netresearchgate.net Interestingly, benzaldehyde itself has the lowest diffusion coefficient in this series. chemrxiv.orgresearchgate.net
A key finding is the preferential movement of these promoters within the straight pores of the zeolite. chemrxiv.orgresearchgate.net The simulations also revealed a novel "3-point turn" diffusion mechanism within the pore intersections, highlighting the complex molecular maneuvers that occur in such constrained environments. chemrxiv.orgresearchgate.netresearchgate.net With an increasing chain length in the 4-n-alkyl benzaldehydes, there is a greater tendency for the molecule to lie in the straight pore and around identified bottlenecks. chemrxiv.org
The adsorption energy of this compound in zeolites shows considerable variability depending on the conformer selected for geometry optimization, indicating the significance of conformational states in its catalytic activity. rsc.org
Table 1: Estimated Self-Diffusion Coefficients of 4-n-Alkyl Benzaldehydes in ZSM-5 Zeolite
| Compound | Diffusion Coefficient (D*) (10⁻⁵ cm²/s) |
|---|---|
| Benzaldehyde | ~2.5 |
| 4-Methylbenzaldehyde (B123495) | ~3.0 |
| 4-Ethylbenzaldehyde | ~3.2 |
| 4-Propylbenzaldehyde | ~3.1 |
| 4-Butylbenzaldehyde | ~3.0 |
Data adapted from molecular dynamics simulations. chemrxiv.orgresearchgate.net
Molecular Docking and Drug Design Applications
Molecular docking studies have been instrumental in exploring the potential of this compound and its derivatives as enzyme inhibitors. researchgate.net A significant area of this research is its activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govshirazu.ac.irnih.govresearchgate.net
Studies on 4-substituted benzaldehydes have shown that they can inhibit tyrosinase activity. nih.gov For instance, this compound has been identified as a full and mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase. researchgate.net This is in contrast to other derivatives like 4-halogenated benzaldehydes, which act as partial noncompetitive inhibitors. researchgate.net The nature of the substituent at the 4-position appears to determine whether the inhibition is partial or full, with bulky substituents like the pentyl group favoring full inhibition. researchgate.net
The proposed mechanism of inhibition involves the formation of a Schiff base between the aldehyde group of the benzaldehyde derivative and a primary amino group within the enzyme's active site. nih.gov Molecular docking simulations help to visualize and analyze the binding orientation and affinity of these compounds within the tyrosinase active site, providing insights for the design of more potent inhibitors. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. srmist.edu.in This approach is valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. srmist.edu.inresearchgate.netturkjps.org
While specific, in-depth QSAR studies focusing solely on this compound are not extensively documented in the public domain, the principles of QSAR have been applied to broader classes of benzaldehyde derivatives to understand their inhibitory effects on enzymes like tyrosinase. nih.govshirazu.ac.irnih.govresearchgate.net These studies typically involve calculating various molecular descriptors for a series of compounds and then developing a mathematical model that relates these descriptors to their measured biological activity.
For benzaldehyde derivatives, key descriptors often include:
Lipophilic parameters: Such as the partition coefficient (log P), which describes the hydrophobicity of the molecule. srmist.edu.in
Electronic parameters: Like the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of substituents. srmist.edu.in
Steric parameters: Such as Taft's constant, which accounts for the size and shape of the substituents. srmist.edu.in
In the context of tyrosinase inhibition by 4-substituted benzaldehydes, QSAR models have suggested that steric factors at the 4-position play a crucial role in determining the mode of inhibition (partial vs. full). researchgate.net For a series of aromatic aldehyde promoters in zeolite catalysis, multivariate linear regression analysis has been used to build interpretable models for their promotional activity, incorporating molecular descriptors calculated through molecular modeling. researchgate.net
Applications of 4 Pentylbenzaldehyde in Advanced Materials Research
Liquid Crystal Technology Development
The development of liquid crystals (LCs) is a significant application of 4-pentylbenzaldehyde, primarily through its use in synthesizing Schiff base compounds. Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, and their molecular alignment can be manipulated by external fields, making them essential for display technologies. mdpi.comd-nb.infocolorado.edu
The synthesis of liquid crystals from this compound typically involves a condensation reaction with a primary amine, such as a substituted aniline (B41778), to form an imine or Schiff base. environmentaljournals.orgresearchgate.net The general structure of these molecules consists of a rigid core, often composed of multiple phenyl rings, and flexible terminal alkyl chains. The reaction between this compound and an aniline derivative, for example, creates a -(CH=N)- linkage, which contributes to the rigid, linear molecular shape required for mesophase (liquid crystal phase) formation. researchgate.net
The pentyl group of this compound serves as a flexible terminal chain. The length and flexibility of such alkyl chains are crucial in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net The presence of the pentyl chain helps to lower the melting point of the compound and promote the formation of the desired mesophase by influencing intermolecular interactions and molecular packing. environmentaljournals.org For instance, the reaction of this compound with 4-pentylaniline (B1581728) produces a molecule with two terminal pentyl chains, a structure conducive to forming a nematic phase, where molecules have long-range orientational order but no positional order. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Product | Significance of Components |
|---|---|---|---|
| This compound | 4-Pentylaniline | N-(4-pentylbenzylidene)-4-pentylaniline (Schiff Base) | The aldehyde and amine form a rigid imine linkage. The terminal pentyl groups provide flexibility, influencing the stability and temperature range of the nematic liquid crystal phase. researchgate.net |
Research has shown that Schiff bases derived from various benzaldehydes can exhibit nematic and smectic phases, which are critical for applications in electro-optical displays. researchgate.net The specific architecture derived from this compound contributes to the synthesis of materials with tunable mesomorphic properties. environmentaljournals.orgresearchgate.net
Polymer Synthesis and Modification
The aldehyde group is a highly versatile functional handle in polymer chemistry, enabling both the synthesis of new polymers and the modification of existing ones. advancedsciencenews.com this compound, as a functional monomer precursor or a modifying agent, is valuable in creating polymers with tailored properties. Its applications are primarily centered on post-polymerization modification (PPM), where a pre-formed polymer is chemically altered. nih.govx-mol.netunion.edu
In PPM, a polymer containing a reactive group is treated with a molecule that will attach to that group. Polymers functionalized with hydrazide groups, for instance, can readily react with aldehydes like this compound to form stable acyl hydrazone linkages. nih.gov This allows for the precise introduction of the pentyl-phenyl moiety onto a polymer backbone, which can alter the polymer's properties, such as its hydrophobicity or its interaction with other materials.
Another key strategy is the modification of polymers that already contain aldehyde groups. A polymer synthesized with 4-vinylbenzaldehyde (B157712) units (a close structural relative) can undergo various transformations at the aldehyde site. nih.govnih.gov These reactions include:
Reductive Etherification : The aldehyde group reacts with an alcohol in the presence of a reducing agent to form an ether linkage. researchgate.net
Reductive Amination : The aldehyde reacts with a primary or secondary amine to form an intermediate imine, which is then reduced to a stable amine linkage. nih.gov
Allylation : A nucleophilic addition reaction that converts the aldehyde to a homoallylic alcohol, which provides both a secondary alcohol and a terminal alkene group for further orthogonal modifications. acs.org
These modification techniques demonstrate how the reactivity of the aldehyde group, as found in this compound, can be exploited to create complex and multifunctional polymers from simple precursors. nih.govx-mol.net
| Reaction Type | Polymer Functional Group | Modifying Agent | Resulting Linkage/Functionality | Research Finding |
|---|---|---|---|---|
| Hydrazone Formation | Poly(acryloyl hydrazide) | This compound | Acyl Hydrazone | Hydrazide-functionalized polymers react readily with aldehydes to form stable hydrazones, allowing for the introduction of specific side chains. nih.gov |
| Reductive Etherification | Pendant Aldehyde Polymer | Various Alcohols | Ether | Aldehyde-functional polymers can be efficiently converted to the corresponding ethers using a reducing agent like chlorodimethylsilane. researchgate.net |
| Barbier-type Allylation | Pendant Aldehyde Polymer | Allyl Bromide/Indium | Homoallylic Alcohol | This reaction introduces secondary alcohol and terminal alkene groups, which can be used for subsequent orthogonal functionalization. acs.org |
Nanomaterials Functionalization
Functionalizing nanoparticles to enhance their properties or to target them for specific applications is a cornerstone of nanotechnology. This compound can be used in this context, where its aldehyde group serves as a reactive site for attaching molecules to nanoparticle surfaces. mdpi-res.comfrontiersin.org The functionalization can improve the stability, catalytic activity, or biocompatibility of the nanomaterials. mdpi.com
The aldehyde group can be used to covalently link this compound or its derivatives to nanoparticles. For example, nanoparticles with amine-functionalized surfaces can react with the aldehyde via reductive amination to form a stable C-N bond. Alternatively, the aldehyde can be used to attach other functional molecules to the nanoparticle surface. Research has demonstrated that gold (AuNPs) and silver (AgNPs) nanoparticles can be functionalized for various purposes, including as antimicrobial agents. mdpi-res.commdpi.com
One study highlighted the use of 4-mercaptophenylboronic acid (4-MPBA), a benzaldehyde-related compound, to functionalize gold nanoparticles for the colorimetric detection of pathogenic bacteria. frontiersin.org The thiol group of 4-MPBA binds strongly to the gold surface, while the boronic acid group interacts with the bacterial cell wall. This principle can be extended to this compound by first modifying it to include a thiol or other surface-anchoring group. The aldehyde then remains available for further reactions, such as linking to bioreceptors or other targeting ligands. frontiersin.org The pentyl group can also play a role by modifying the hydrophobic/hydrophilic balance at the nanoparticle surface.
| Nanoparticle Type | Functionalization Strategy | Role of Aldehyde | Potential Application |
|---|---|---|---|
| Amine-coated Silica (B1680970) or Gold Nanoparticles | Reductive Amination | Reacts with surface amines to form a stable covalent bond. | Creating stable, functionalized nanoparticles for sensing or catalysis. nih.gov |
| Gold or Silver Nanoparticles | Ligand Exchange/Self-Assembly | Part of a bifunctional ligand (e.g., a thiol-aldehyde) that attaches to the nanoparticle surface. | Developing antimicrobial nanoparticles or colorimetric sensors. mdpi-res.comfrontiersin.org |
Photoactive Materials
Photoactive materials are substances that change their properties upon exposure to light. This compound is a precursor for synthesizing such materials, particularly through the formation of Schiff bases, which can exhibit photochromism. rsc.org Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.
The photoactivity of Schiff bases stems from the isomerization of the carbon-nitrogen double bond (C=N) upon irradiation with light, typically UV light. rsc.org The molecule can switch from the more stable trans-isomer to the cis-isomer. This isomerization process alters the molecule's shape and electronic properties, leading to a change in its color or other optical characteristics. When the light source is removed, the molecule may revert to its stable state either thermally or by irradiation with light of a different wavelength.
Research on chiral Schiff base derivatives has shown that when doped into liquid crystals, they can induce a significant shift in the material's reflection wavelength upon UV irradiation. rsc.org This effect is driven by the photo-induced structural change of the Schiff base dopant. By using this compound to construct the core of such photoactive molecules, it is possible to create materials for applications like optical data storage, molecular switches, and smart windows that respond to light conditions. The pentyl group can further influence the solubility and compatibility of the photoactive molecule within a host material, such as a polymer or liquid crystal matrix.
| Derived Material | Photoactive Mechanism | Observed Effect | Potential Application |
|---|---|---|---|
| Schiff Base (Imine) | Trans-cis isomerization of the C=N double bond upon UV irradiation. rsc.org | Reversible change in absorption spectrum (color change). | Optical switches, security inks, light-responsive materials. |
| Schiff Base-Doped Chiral Nematic Liquid Crystal | Photo-induced isomerization of the dopant alters the helical structure of the liquid crystal. rsc.org | Large, reversible shift in the selective reflection wavelength. | Tunable optical filters, smart windows, sensors. |
Catalytic Applications and Reaction Promotion Involving 4 Pentylbenzaldehyde
Role as a Promoter in Methanol (B129727) Dehydration to Dimethyl Ether (DME)
Recent research has highlighted the exceptional role of 4-pentylbenzaldehyde as a promoter in the zeolite-catalyzed dehydration of methanol to produce dimethyl ether (DME), a valuable chemical intermediate and clean fuel. chemrxiv.orgrsc.org Aromatic aldehydes, including this compound, have been identified as potent promoters for this reaction at low temperatures, typically between 110 and 150 °C. chemrxiv.orgrsc.org
Zeolite-Catalyzed Reactions (e.g., H-ZSM-5, H-ZSM-11)
The promotional effect of this compound is particularly pronounced in conjunction with medium-pore zeolites such as H-ZSM-5 and H-ZSM-11. chemrxiv.orgresearchgate.net These solid acid catalysts provide a confined environment that enhances the efficiency of the dehydration reaction. rsc.org For instance, in the presence of H-ZSM-5, this compound can dramatically increase the space-time yield (STY) of DME. chemrxiv.org Studies have shown that with an H-ZSM-5 catalyst with a silica-to-alumina ratio (SAR) of 80, the addition of this compound led to a 59-fold increase in the DME STY compared to the unpromoted reaction. chemrxiv.org The promotion is reversible, and the catalyst's original activity can be restored by removing the aldehyde from the methanol feed. chemrxiv.orgrsc.org
Impact of Concentration on Catalytic Efficiency
The concentration of this compound has a significant impact on its promotional effectiveness. It has been shown to be a potent promoter even at very low concentrations, as low as 1 ppm relative to methanol. chemrxiv.orgresearchgate.net At a concentration of just 0.0001 mol% (1 ppm), this compound was able to increase the DME STY by a factor of ten. researchgate.net Increasing the concentration further enhances its effect. For example, at 110 °C with an H-ZSM-5 SAR 80 catalyst, increasing the concentration of this compound led to a significant rise in the DME STY, reaching a maximum of 990 g kg⁻¹ h⁻¹ at a concentration of 0.02 mol%. rsc.orgresearchgate.net In another experiment at 150 °C with the same catalyst, a 0.01 mol% concentration of the aldehyde increased the methanol conversion from 12% to 88% while maintaining over 99% selectivity to DME. chemrxiv.org
Table 1: Effect of this compound Concentration on DME Space-Time Yield (STY)
| Catalyst | Temperature (°C) | Promoter Concentration (mol%) | DME STY (g kg⁻¹ h⁻¹) | Fold Increase in STY |
| H-ZSM-5 SAR 80 | 110 | 0 (unpromoted) | 16 | - |
| H-ZSM-5 SAR 80 | 110 | 0.0001 (1 ppm) | 165 | 10 |
| H-ZSM-5 SAR 80 | 110 | 0.01 | 946 | 59 |
| H-ZSM-5 SAR 80 | 110 | 0.02 | 990 | 62 |
Data sourced from multiple experimental runs under similar conditions. chemrxiv.orgrsc.orgresearchgate.net
Mechanistic Insights into Aldehyde Promotion
The promotional effect of aromatic aldehydes like this compound is attributed to the creation of an alternative and more favorable reaction pathway for DME formation. chemrxiv.orgresearchgate.net The proposed mechanism involves the competitive adsorption of the aldehyde onto the Brønsted acid sites of the zeolite catalyst. chemrxiv.orgrsc.org This is followed by a reaction with methanol to form a hemiacetal intermediate. chemrxiv.orgrsc.org The subsequent loss of a water molecule from this intermediate generates a highly reactive methyl oxonium species, [ArC(H)(=O-Me)]+. chemrxiv.orgrsc.org This transient species then readily reacts with another methanol molecule via an SN2 mechanism to produce DME, regenerating the aldehyde promoter and the acid site in the process. chemrxiv.orgrsc.org The presence of electron-donating groups on the aromatic ring, such as the pentyl group in this compound, stabilizes this methyl oxonium intermediate, thereby enhancing the promotional activity. chemrxiv.org
Comparison with Other Aromatic Aldehyde Promoters
When compared to other aromatic aldehyde promoters, this compound stands out for its superior performance. chemrxiv.orgresearchgate.net In studies comparing a range of substituted benzaldehydes, the potency of the promoter was found to be tunable by altering the substituent on the aromatic ring. chemrxiv.orgrsc.org A clear trend was observed where increasing the length of the alkyl group at the 4-position of the benzaldehyde (B42025) led to a significant increase in the DME STY. chemrxiv.org For instance, with an H-ZSM-5 SAR 80 catalyst, the DME STY increased progressively as the alkyl group was lengthened from methyl to n-pentyl. chemrxiv.org this compound consistently demonstrated the highest promotional activity among the tested 4-alkylbenzaldehydes. chemrxiv.org
Table 2: Comparison of Maximum DME STY for Various Aromatic Aldehyde Promoters
| Promoter | Maximum DME STY (g kg⁻¹ h⁻¹) |
| 4-n-Pentylbenzaldehyde | 990 |
| 4-Methoxybenzaldehyde | 925 |
| 4-Methylbenzaldehyde (B123495) | 728 |
| Benzaldehyde | 559 |
| 4-Chlorobenzaldehyde | 305 |
| 4-Trifluoromethylbenzaldehyde | 66 |
Conditions: H-ZSM-5 SAR 80 catalyst at 110 °C. researchgate.net
Use as a Building Block in Organic Synthesis
Beyond its catalytic applications, this compound is a valuable building block in the field of organic synthesis. cymitquimica.comcymitquimica.comlookchem.com Its aldehyde functional group and the pentyl-substituted benzene (B151609) ring provide a versatile scaffold for the construction of more complex molecules. lookchem.com This makes it a useful starting material in various chemical reactions aimed at creating new organic compounds with specific properties and functionalities. cymitquimica.com
Applications in Cross-Coupling Reactions
The structure of this compound lends itself to participation in cross-coupling reactions, a powerful class of reactions in organic chemistry used to form carbon-carbon and carbon-heteroatom bonds. lookchem.comwikipedia.org While specific examples of its direct use in named cross-coupling reactions like Suzuki or Heck couplings are not extensively detailed in the provided context, its nature as an aromatic aldehyde makes it a suitable substrate for such transformations. smolecule.com These reactions typically involve the coupling of an organohalide with an organometallic compound, catalyzed by a transition metal complex, often palladium-based. wikipedia.org The aldehyde group can be a site for further functionalization either before or after a cross-coupling reaction on the aromatic ring. lookchem.com
Catalysis in Imine Formation and Polymerization
This compound serves as a valuable substrate in catalytic reactions, particularly in the formation of imines and the synthesis of polymers. These transformations are often facilitated by specific catalysts that enhance reaction rates and yields.
Catalysis in Imine Formation
The reaction of an aldehyde with a primary amine to form an imine is a fundamental process in organic chemistry. masterorganicchemistry.com This condensation reaction typically requires a catalyst to proceed efficiently. masterorganicchemistry.com Research has explored the catalytic effects of various compounds on the formation of imines from this compound.
One study investigated the reaction between this compound and 4-pentylaniline (B1581728), which produces the corresponding imine. researchgate.netnih.govrsc.org This research explored the catalytic activity of phosphine (B1218219) oxide oligomers in a toluene-d8 (B116792) solvent. researchgate.netnih.govrsc.org The study found that certain oligomers could significantly accelerate the reaction. nih.govrsc.org Specifically, a trimeric phosphine oxide oligomer (AAA) demonstrated notable catalytic effects, while a dimeric version (AA) and a simple phosphine oxide (nBu3PO) showed no significant rate enhancement compared to the uncatalyzed reaction. nih.govrsc.org The proposed mechanism for this catalysis involves the formation of a hydrogen bond between the aldehyde substrate and the catalyst, which activates the aldehyde for reaction with the aniline (B41778). nih.govrsc.org The reaction is first order with respect to the AAA catalyst, confirming its role as the active species. rsc.org
The following table summarizes the research findings on the catalytic effect of phosphine oxide oligomers on the half-life of this compound during imine formation.
| Catalyst | Concentration | Substrate & Reagents | Solvent | Half-life of Aldehyde (hours) |
| None (Control) | N/A | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |
| nBu3PO | 10 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |
| AA (Dimer) | 5 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |
| AAA (Trimer) | 3.3 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~4 |
This data is sourced from studies investigating the effects of phosphine oxide oligomers on imine formation. researchgate.netnih.govrsc.org
Catalysis in Polymerization
This compound, as a difunctional monomer (assuming a second reactive group on the pentyl chain or the aromatic ring in a different context, or more commonly, used in conjunction with another difunctional monomer), has potential applications in step-growth polymerization to produce polymers such as poly(azomethine)s. mdpi.comwikipedia.org Poly(azomethine)s, also known as polyimines or Schiff-base polymers, are synthesized through the polycondensation of diamines with dicarbonyl monomers. mdpi.com
The synthesis of these polymers is often catalyzed by acids. researchgate.net For instance, the acid-catalyzed polycondensation of a dialdehyde (B1249045) with a diamine in ethanol (B145695) can produce poly(azomethine)s. researchgate.net Another common method involves solution-phase polycondensation using p-toluenesulfonic acid monohydrate (PTSA) as a catalyst in a mixture of DMF and toluene. mdpi.com The reaction is typically heated under reflux to remove water, which drives the polymerization forward. mdpi.com
While specific research detailing the polymerization of this compound into high molecular weight polymers is not prevalent in the provided sources, the general principles of poly(azomethine) synthesis can be applied. A hypothetical polycondensation involving this compound would likely react it with a suitable diamine in the presence of an acid catalyst. The properties of the resulting polymer would be influenced by the structure of the diamine co-monomer and the polymerization conditions.
The table below outlines typical conditions for the synthesis of poly(azomethine)s from aromatic aldehydes, which would be applicable to this compound.
| Monomers | Catalyst | Solvent(s) | Reaction Conditions | Polymer Type |
| Aromatic Dialdehyde, Diamine | Glacial Acetic Acid | Ethanol | Dropwise addition, followed by reaction | Poly(azomethine) researchgate.net |
| Bis-aldehyde Monomer, Diamine | p-Toluenesulfonic Acid Monohydrate (PTSA) | DMF, Toluene | Reflux with azeotropic water removal | Poly(azomethine) mdpi.com |
| Terephthalaldehyde, Diamino Compound | None (Green Chemistry) | Absolute Ethanol | Stirring at room temperature for several days | Poly(azomethine) mdpi.com |
This table presents generalized conditions for poly(azomethine) synthesis based on established literature. mdpi.comresearchgate.netmdpi.com
Biological and Pharmaceutical Research Applications of 4 Pentylbenzaldehyde and Its Analogs
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, and is also responsible for the browning of fruits and vegetables. brieflands.comresearchgate.netwikipedia.org The inhibition of tyrosinase is therefore a significant area of research for the development of skin whitening agents and food preservatives. researchgate.netnih.gov
Inhibition Kinetics and Mechanism (e.g., Mixed-Type Inhibition)
Research has shown that 4-pentylbenzaldehyde acts as a potent inhibitor of mushroom tyrosinase. tandfonline.com Unlike some simpler benzaldehyde (B42025) derivatives that exhibit partial noncompetitive inhibition, this compound demonstrates a full and mixed-type inhibition of the enzyme's diphenolase activity. researchgate.net This suggests a more complex interaction with the enzyme, potentially involving binding to both the free enzyme and the enzyme-substrate complex. The steric bulk of the pentyl group at the 4-position is thought to be a key factor in this shift from partial to full inhibition. researchgate.netnih.gov
Studies on various alkylbenzaldehydes have further elucidated these mechanisms. For instance, o-tolualdehyde and m-tolualdehyde have been identified as mixed-type inhibitors, while p-alkylbenzaldehydes, including this compound, generally act as uncompetitive inhibitors of the diphenolase activity. tandfonline.comtandfonline.com This indicates that they primarily bind to the enzyme-substrate complex. In contrast, for monophenolase activity, o-tolualdehyde and m-tolualdehyde can increase the lag time and reduce the steady-state activity, whereas p-alkylbenzaldehydes only affect the steady-state activity, highlighting different inhibitory actions. tandfonline.comtandfonline.com
Structure-Activity Relationships for Tyrosinase Inhibition
The structure of the inhibitor plays a crucial role in its effectiveness against tyrosinase. For 4-substituted benzaldehyde derivatives, the aldehyde group is believed to form a Schiff base with a primary amino group within the enzyme's active site. nih.govescholarship.org The nature of the substituent at the 4-position significantly influences the inhibitory potency.
In the case of p-alkylbenzaldehydes, the inhibitory strength is directly related to the hydrophobicity and size of the alkyl group. tandfonline.com The potency of inhibition against mushroom tyrosinase follows a specific trend, increasing with the length of the alkyl chain up to a certain point. The observed order of inhibition is: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde ≈ p-isopropylbenzaldehyde < p-tert-butylbenzaldehyde ≈ p-butylbenzaldehyde < p-pentylbenzaldehyde < p-hexylbenzaldehyde. tandfonline.comtandfonline.com However, this trend reverses with longer chains, as seen with p-heptylbenzaldehyde and p-octylbenzaldehyde, suggesting an optimal alkyl chain length for maximal interaction with the enzyme's hydrophobic pocket. tandfonline.comtandfonline.com The steric factor at the 4-position appears to be a critical determinant, influencing whether the inhibition is partial or full, regardless of electronic or hydrophobic effects. researchgate.netnih.gov
| Compound | Inhibition Type | Relative Potency |
|---|---|---|
| p-Tolualdehyde | Uncompetitive | Lowest |
| p-Ethylbenzaldehyde | Uncompetitive | Low |
| p-Propylbenzaldehyde | Uncompetitive | Moderate |
| p-Butylbenzaldehyde | Uncompetitive | High |
| p-Pentylbenzaldehyde | Uncompetitive | Higher |
| p-Hexylbenzaldehyde | Uncompetitive | Highest |
| p-Heptylbenzaldehyde | Uncompetitive | Decreasing |
| p-Octylbenzaldehyde | Uncompetitive | Lower |
Potential for Skin Whitening and Anti-Pigmentation Agents
Given its ability to inhibit tyrosinase, this compound and its analogs are being investigated as potential skin whitening and anti-pigmentation agents. researchgate.net By suppressing the production of melanin, these compounds could be valuable in cosmetics for treating hyperpigmentation disorders and for general skin lightening purposes. nih.govphytopharmajournal.com The development of effective and safe tyrosinase inhibitors from natural or synthetic sources is a significant goal in the cosmetic industry. researchgate.netmdpi.com
Applications in Food Preservation (e.g., Preventing Browning)
The enzymatic browning of fruits and vegetables, catalyzed by tyrosinase, is a major cause of quality loss in the food industry. wikipedia.orgfoodtechpathshala.com Tyrosinase inhibitors, such as this compound, have the potential to be used as anti-browning agents in food preservation. researchgate.net By preventing the oxidation of phenolic compounds, these inhibitors can help maintain the fresh appearance and extend the shelf life of food products. mdpi.comdavidpublisher.com
Antimycobacterial Activity and Antitubercular Research
Derivatives of benzaldehyde have shown promise in the field of antimycobacterial research. thesciencein.org Specifically, certain benzaldehyde thiosemicarbazone derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. sci-hub.senih.gov
Research into the structure-activity relationship of these compounds has revealed that the length of the alkyl chain in substituents can influence their antimycobacterial efficacy. For example, in a series of benzaldehyde thiosemicarbazone derivatives, a pentoxy group was found to be more favorable for inhibiting the growth of M. tuberculosis than shorter alkoxy groups like propoxy or ethoxy. sci-hub.se This suggests that the lipophilicity conferred by the longer alkyl chain may enhance the compound's ability to penetrate the mycobacterial cell wall. Further studies on novel benzimidazole (B57391) and pyrazole-4-carboxamide derivatives have also identified compounds with potent antitubercular activity. nih.govjapsonline.com
Research on Cannabinoid Receptor Interactions and Analgesic Properties
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a key target for the development of new analgesic drugs. nih.govmdpi.com The CB1 receptor is primarily found in the nervous system, while the CB2 receptor is mainly expressed in immune cells. nih.govolemiss.edu Activation of these receptors can modulate pain and inflammation. mdpi.comfrontiersin.org
Structure-Activity Relationships for Cannabinoid Activity
The molecular structure of cannabinoids is a key determinant of their interaction with cannabinoid receptors, primarily CB1 and CB2. Research into the structure-activity relationships (SAR) of these compounds has revealed critical features necessary for their biological activity.
A fundamental requirement for cannabinoid activity is a benzopyran nucleus with a hydroxyl group on the aromatic ring and an alkyl or alkoxy group at the C3 position. lehigh.edu The phenolic hydroxyl group is particularly important; while it can be esterified without losing activity, etherification leads to inactive compounds. lehigh.edu The length and structure of the side chain also play a crucial role. A minimum side chain length of n-pentyl is necessary for activity. lehigh.edu Increasing the chain length to heptyl or introducing branching near the aromatic ring can enhance activity. lehigh.edu For instance, the n-pentyl chain at the C-3 position is essential for the activity of psychotropic THC derivatives. nih.gov Modifications to this side chain can significantly alter the compound's affinity, selectivity, and potency for CB1 and CB2 receptors. nih.gov Generally, shorter alkyl chains decrease receptor affinity, whereas longer chains (hexyl, heptyl, or octyl) increase it. nih.gov
Development of Pseudo-Cannabinoid and Phytocannabinoid Derivatives
The versatile structure of this compound and its derivatives has facilitated the synthesis of a variety of pseudo-cannabinoids and phytocannabinoid derivatives. These synthetic compounds are crucial for studying the structure-activity relationships and mechanisms of action of cannabinoids. mdpi.com
One notable derivative, 2,6-dihydroxy-4-n-pentylbenzaldehyde, also known as 2-formylolivetol, is a key intermediate in the synthesis of THC analogs. lehigh.edu The synthesis of such derivatives often involves complex chemical reactions. For example, dl-cannabichromene was synthesized from methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate, which was prepared by the cyclization of 2-hydroxy-6-methoxy-4-pentylbenzaldehyde with dimethyl isopropylidenemalonate. researchgate.net Another synthetic route involves the demethylation of 2-methoxy-6-methoxy-4-pentylbenzaldehyde to produce 2-hydroxy-6-methoxy-4-pentylbenzaldehyde, which is then cyclized to form a chromene-2-acetate derivative. mdpi.com
The development of new synthetic methods continues to be an active area of research. For instance, a novel method for synthesizing C-methylated phytocannabinoids has been developed, leading to new derivatives of CBD, CBG, and CBC with potential anti-inflammatory properties. acs.org These synthetic efforts not only provide access to new compounds for biological evaluation but also help in refining our understanding of the chemical requirements for cannabinoid activity.
Anti-inflammatory Properties of Derivatives
Derivatives of this compound have demonstrated significant anti-inflammatory properties in various studies. For example, 2,4-Dihydroxy-6-pentylbenzaldehyde (B3158133) has been shown to possess anti-inflammatory effects. minglangchem.com In mouse models, derivatives of this compound were able to reduce inflammation induced by zymosan injections, leading to a significant decrease in paw swelling and pain. These compounds also lowered the levels of circulating tumor necrosis factor-alpha (TNFα), a key mediator of inflammation.
Other studies have explored the anti-inflammatory potential of various benzaldehyde derivatives. Two such compounds, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from a marine fungus, were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They achieved this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov These derivatives also reduced the secretion of pro-inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The anti-inflammatory effects of these benzaldehyde derivatives were linked to the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1) expression. nih.gov
Furthermore, novel C-methylated derivatives of phytocannabinoids, such as CBD, CBG, and CBC, have been synthesized and shown to possess anti-inflammatory and pain-resolving properties in preclinical models. acs.org The structural modifications, including alkylation at position 4 of the resorcinol (B1680541) ring and methoxylation of the phenolic groups, were aimed at enhancing the anti-inflammatory effects compared to the parent compounds. acs.org
Studies on Antibacterial Properties
Research has indicated that this compound and its derivatives possess notable antibacterial properties. minglangchem.com For instance, certain Schiff bases containing a 1,2,4-triazole (B32235) ring have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. mdpi.com
Calixarene derivatives, which can be synthesized from benzaldehyde precursors, have been investigated as membrane-active antibacterial agents. frontiersin.org A series of these derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The mechanism of action involves the direct destruction of the bacterial cell membrane, which reduces the likelihood of bacterial resistance. frontiersin.org
The antibacterial activity of spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one scaffolds, synthesized from substituted benzaldehydes, has also been explored. mdpi.com Many of these compounds exhibited variable to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 250 µg/mL. mdpi.com
Furthermore, polymers derived from benzaldehyde and amines, such as 4-hydroxybenzaldehyde (B117250) and 2,4-dihydroxybenzaldehyde, have shown bactericidal activity, with their effectiveness increasing with the number of phenolic hydroxyl groups. nih.gov Studies have also demonstrated the ability of benzaldehyde to modulate the activity of antibiotics like norfloxacin (B1679917) and ciprofloxacin. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Finding |
| Calix lehigh.eduarene derivatives | S. aureus ATCC29213, MRSA NCTC10442, MRSA N315 | Potent antibacterial activity, particularly compound 16, which acts by destroying the bacterial cell membrane. frontiersin.org |
| Spiropyrrolidines | B. subtilis, S. epidermis | Compounds 4a-d showed high activity with a MIC of 32 µg/mL. mdpi.com |
| Benzaldehyde | Staphylococcus aureus | Can modulate the action of quinolone antibiotics. nih.gov |
| Piperidin-4-one derivatives | Various strains | Good antibacterial activity compared to ampicillin. biomedpharmajournal.org |
Antioxidant Activity Investigations
The antioxidant potential of this compound and its derivatives has been a subject of significant research interest. minglangchem.com The antioxidant activity is often attributed to the presence of hydroxyl groups on the benzaldehyde structure, which can scavenge free radicals.
Derivatives of 2,4-dihydroxy-6-pentylbenzaldehyde have been evaluated for their antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). These compounds exhibited strong reducing activity, with some derivatives showing enhanced antioxidant properties compared to the standard antioxidant trolox. The hydroxyl groups at positions 2 and 4 increase the hydrogen-bonding capacity, making the compound more reactive in radical scavenging.
The synthesis of novel cannabidiol (B1668261) (CBD) derivatives has also led to compounds with potent antioxidant activities. mdpi.com For example, semicarbazone-CBD-aldehyde, thiosemicarbazone-CBD-aldehyde, and aminoguanylhydrazone-CBD-aldehyde demonstrated strong reducing activity in both DPPH and FRAP assays. mdpi.comnih.gov The IC₅₀ values for scavenging DPPH radicals for some of these derivatives were comparable to or even better than that of trolox. mdpi.comnih.gov
Furthermore, the synthesis of C–4–allyloxy–phenylcalix lehigh.eduresorcinarene (AOPC) from 4-hydroxy-benzaldehyde resulted in a compound with higher antioxidant activity than quercetin, a well-known antioxidant. sphinxsai.com
| Compound/Derivative | Assay | IC₅₀ Value (µM) | Comparison |
| Trolox | DPPH | 54.61 mdpi.comnih.gov | Standard |
| Semicarbazone-CBD-aldehyde | DPPH | 92.68 mdpi.comnih.gov | |
| Thiosemicarbazone-CBD-aldehyde | DPPH | 53.51 mdpi.comnih.gov | More potent than Trolox |
| Aminoguanylhydrazone-CBD-aldehyde | DPPH | 68.48 mdpi.comnih.gov | |
| CBD | DPPH | 506.10 mdpi.comnih.gov |
Research in Neurodegenerative Disorders (e.g., Parkinson's Disease)
The potential therapeutic applications of this compound and its analogs extend to the field of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. minglangchem.commarionegri.itcea.fr Research in this area often focuses on the neuroprotective and antioxidant properties of these compounds.
Protein misfolding and aggregation are common features of many neurodegenerative diseases. marionegri.itfrontiersin.org Compounds that can interfere with these processes or protect neurons from their toxic effects are of great interest. The antioxidant properties of benzaldehyde derivatives may play a role in mitigating the oxidative stress that is often associated with neurodegeneration. mdpi.com
Studies on 1,1′-biphenyl nitrones, which are analogues of α-phenyl-N-tert-butylnitrone and can be prepared from biphenyl-4-carbaldehyde, have demonstrated their neuroprotective and antioxidant activity in in vitro models of ischemia. mdpi.com These compounds showed better neuroprotective and antioxidant properties than the parent compound and were comparable to the well-known antioxidant N-acetyl-L-cysteine (NAC). mdpi.com
The structure-activity relationship of cannabis-derived compounds is also being explored for the treatment of neuronal activity-related diseases, including Parkinson's disease. nih.gov The ability of these compounds to modulate neuronal activity and provide neuroprotection is a key area of investigation. nih.gov
Potential in Cancer Research
Emerging studies have highlighted the potential of this compound derivatives in cancer research. minglangchem.com These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Derivatives of 2,4-dihydroxy-6-pentylbenzaldehyde have demonstrated effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell migration. Research has also indicated that these compounds can modulate pathways involved in cancer progression, making them promising candidates for further investigation in cancer therapeutics.
The development of PD-L1 inhibitors with antioxidant properties is another area of interest. mdpi.com Antioxidants can potentially enhance the efficacy of immunotherapy by down-regulating PD-L1 expression in cancer cells or by stimulating the immune response. mdpi.com
Furthermore, some benzofuran (B130515) derivatives, which can be synthesized from substituted 2-hydroxy benzaldehydes, have shown anti-tumor properties. ekb.eg These findings underscore the potential of this compound and its analogs as a source of new anticancer agents.
Environmental and Sustainability Considerations in 4 Pentylbenzaldehyde Research
Mobility and Distribution in Environmental Compartments (e.g., Soil, Water, Air)
The mobility and distribution of 4-pentylbenzaldehyde in the environment are governed by its physicochemical properties. It is reported to be insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai
Water: Its insolubility in water suggests that its mobility in aquatic systems would be low. It is more likely to adsorb to suspended organic matter, sediment, or soil rather than remain dissolved in the water column.
Soil: Due to its affinity for organic media, this compound is expected to exhibit significant partitioning into the organic fraction of soil and sediment. This would reduce its transport via groundwater but could lead to accumulation in these compartments.
Air: While specific volatility data is scarce, its relatively high boiling point (270-280°C) suggests it is not highly volatile under standard conditions, which would limit its long-range transport through the atmosphere. ontosight.ai
The compound has been identified in volatilomics studies of meat, indicating it can be released into the environment through processes like cooking. deakin.edu.aunih.govmdpi.commeatquality.eu However, comprehensive studies on its subsequent distribution in environmental compartments are lacking. The potential for bioaccumulation in organisms exists due to its lipophilic nature (fat-loving), a characteristic often associated with water-insoluble organic compounds.
Green Chemistry Principles in this compound Synthesis and Application
Green chemistry provides a framework for minimizing the environmental impact of chemical processes. rroij.com The twelve principles can be applied to the synthesis and use of this compound to enhance sustainability. yale.eduacs.org
Key principles relevant to this compound research include:
Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu Research has shown that this compound itself can act as a highly effective promoter in zeolite-catalyzed methanol (B129727) dehydration reactions, increasing reaction efficiency and representing an innovative application of this principle. chemrxiv.org
Designing Safer Chemicals: Chemical products should be designed to maintain their function while minimizing toxicity. yale.edu Research into derivatives, such as 2,4-Dihydroxy-6-Pentyl-Benzaldehyde, for use as eco-friendly and natural pesticides, exemplifies this principle in action. minglangchem.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product, thus reducing waste. acs.org Evaluating the atom economy of different synthetic routes to this compound is essential for sustainable production.
Use of Renewable Feedstocks: Whenever practical, raw materials should be from renewable sources. yale.edu Exploring bio-based routes to synthesize aromatic aldehydes could provide a more sustainable alternative to petroleum-based feedstocks.
Interactive Table: Application of Green Chemistry Principles to this compound Research
| Green Chemistry Principle | Relevance to this compound Research | Research Example/Potential Application |
| 1. Prevention | It is better to prevent waste than to treat it. | Optimize reaction conditions to maximize yield and minimize byproducts. |
| 2. Atom Economy | Maximize the incorporation of all reactant atoms into the final product. | Analyze and select synthetic routes with the highest theoretical atom economy. |
| 9. Catalysis | Use catalytic reagents over stoichiometric ones. | This compound used as a potent promoter in zeolite catalysis. chemrxiv.org |
| 10. Design for Degradation | Products should break down into innocuous substances after use. | Research into the biodegradability of this compound and its derivatives. acs.org |
| 4. Designing Safer Chemicals | Minimize toxicity while maintaining efficacy. | Development of derivatives like 2,4-Dihydroxy-6-Pentyl-Benzaldehyde as eco-friendly pesticides. minglangchem.com |
| 5. Safer Solvents & Auxiliaries | Make the use of auxiliary substances unnecessary or innocuous. | Employing green solvents (e.g., water, supercritical CO2) in synthesis or application studies. rroij.com |
Assessment of Research-Induced Environmental Impact within Academic Settings
Academic research laboratories, while crucial for innovation, contribute to a significant environmental footprint. rsc.org Research involving compounds like this compound partakes in this impact through resource consumption and waste generation. researchgate.netresearchgate.net
Energy Consumption: Laboratories are highly energy-intensive, using 3 to 10 times more energy per square foot than typical commercial buildings. nih.gov This energy powers essential equipment for research on this compound, such as:
Ventilation systems (fume hoods) for safe handling.
Analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. nih.gov
Heating and cooling equipment for temperature-sensitive reactions and sample storage.
Waste Generation:
Chemical Waste: Synthesis, purification, and application studies generate waste streams containing solvents, unreacted starting materials, and byproducts. researchgate.net The disposal of these often-hazardous materials must be handled according to strict protocols.
Plastic Waste: Modern life science and chemistry research generates a substantial amount of plastic waste from single-use consumables like pipette tips, gloves, and sample vials. researchgate.net Efforts to reduce this include reusing disposable cuvettes and decontaminating plastic waste for recycling. rsc.org
Water Usage: Many laboratory procedures, including cooling for condensers and cleaning glassware, consume large volumes of water. researchgate.net
The concept of Process Mass Intensity (PMI), which is the ratio of the total mass of materials (water, solvents, reagents) to the mass of the final product, is a key metric used to assess the wastefulness of a process. acs.org Applying green lab initiatives, such as waste reduction, equipment sharing, and sustainable procurement, can significantly mitigate the environmental impact of research activities. rsc.orgrsc.org
Interactive Table: Sources of Environmental Impact from Laboratory Research on this compound
| Impact Category | Specific Source in the Laboratory | Mitigation Strategy |
| Energy Consumption | Fume hoods, analytical equipment (GC-MS), freezers | Shutting sashes on fume hoods, sharing equipment, regular maintenance. nih.gov |
| Water Consumption | Equipment cooling, glassware washing | Using recirculating chillers, efficient washing techniques. researchgate.net |
| Chemical Waste | Spent solvents, reaction byproducts, expired reagents | Microscale experiments, solvent recycling, following green chemistry principles. researchgate.net |
| Plastic Waste | Pipette tips, gloves, sample containers, plasticware | Reusing where appropriate, recycling programs, choosing glass alternatives. rsc.org |
Future Research Directions and Emerging Trends for 4 Pentylbenzaldehyde
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
Future research will likely focus on developing more efficient and sustainable methods for synthesizing 4-pentylbenzaldehyde and its derivatives. One area of interest is the refinement of existing methods to improve yields and reduce waste. For instance, modifications to the synthesis of related compounds, such as 2,4-dihydroxy-6-pentylbenzaldehyde (B3158133), a precursor to bioactive molecules, are being explored. nih.govmdpi.com One such method involves a multi-step process starting from 1-bromo-3,5-dimethoxybenzene, proceeding through a Grignard reaction and subsequent bromination and formylation, followed by demethylation to yield the desired product. nih.govmdpi.com
Additionally, researchers are investigating the use of alternative catalysts and reaction conditions to enhance efficiency. For example, studies on the methanol-to-dimethyl ether (M2D) reaction have shown that 4-n-pentylbenzaldehyde can act as a potent promoter, significantly increasing the reaction rate at low concentrations. chemrxiv.org This suggests potential for its use in catalytic systems to improve industrial processes.
Advanced Computational Modeling for Mechanism Prediction and Design
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, techniques like Density Functional Theory (DFT) simulations can provide valuable insights into reaction intermediates and transition states. This is particularly relevant for understanding the mechanisms of reactions where this compound acts as a promoter or is a key reactant.
For instance, computational studies can help elucidate the binding interactions of this compound and its derivatives with biological targets, such as enzymes. researchgate.net Molecular modeling has been used to understand how similar benzaldehyde (B42025) derivatives inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, by binding to its active site. researchgate.netresearchgate.net Such computational approaches can guide the design of new, more potent inhibitors.
Furthermore, computational models can be employed to study the diffusion and interaction of this compound within catalytic systems, such as zeolites, to optimize their performance. researchgate.net
Development of New Biomedical Applications and Therapeutic Agents
A significant area of future research lies in the biomedical applications of this compound and its derivatives. There is growing interest in its potential as a building block for novel therapeutic agents. nih.govacs.org
Derivatives of this compound are being investigated for a range of biological activities:
Anti-inflammatory Properties: Research has shown that certain derivatives of cannabinoids, which can be synthesized from precursors related to this compound, exhibit significant anti-inflammatory effects. acs.org
Tyrosinase Inhibition: 4-substituted benzaldehydes have been studied for their ability to inhibit tyrosinase, which could have applications in cosmetics for skin whitening and in treating pigmentation disorders. researchgate.netresearchgate.netresearchgate.net
Antioxidant Activity: Novel derivatives of cannabidiol (B1668261), synthesized from a this compound-related structure, have demonstrated potent antioxidant properties. nih.govmdpi.com
Antimicrobial Agents: The core structure of some phytocannabinoids, which can be synthesized from olivetol (B132274) and its derivatives like 2,4-dihydroxy-6-pentylbenzaldehyde, has shown promise in developing new antibiotics against multidrug-resistant bacteria. mdpi.comnih.gov
The following table summarizes some of the investigated biomedical applications of this compound derivatives:
| Application Area | Derivative Type | Investigated Effect |
| Anti-inflammatory | C-methylated phytocannabinoids | Reduction of swelling and cytokine levels acs.org |
| Tyrosinase Inhibition | 4-substituted benzaldehydes | Inhibition of melanin synthesis researchgate.netresearchgate.net |
| Antioxidant | Cannabidiol-based derivatives | Free radical scavenging nih.govmdpi.com |
| Antimicrobial | Phytocannabinoids | Activity against Gram-positive bacteria mdpi.comnih.gov |
Integration into Sustainable Chemical Processes
The principles of green and sustainable chemistry are increasingly influencing chemical research and industrial processes. researchgate.netcore.ac.uk this compound is expected to play a role in this transition. Future research will likely focus on utilizing this compound in environmentally benign processes.
Key areas of interest include:
Use of Renewable Feedstocks: Exploring pathways to synthesize this compound and its derivatives from renewable resources. jocpr.commdpi.com
Green Solvents: Investigating the use of greener solvents in reactions involving this compound to minimize environmental impact. jocpr.comrsc.org
Catalysis: As a promoter in catalytic reactions, this compound can contribute to reducing energy consumption and improving process efficiency. chemrxiv.orgjocpr.com Research into its role in reactions like the methanol-to-dimethyl ether (M2D) conversion highlights its potential to make industrial processes more sustainable. chemrxiv.org
Expanding Applications in Materials Science and Engineering
The unique chemical structure of this compound makes it a candidate for applications in materials science. Its aromatic ring and alkyl chain can be tailored to create materials with specific properties.
Potential future research directions include:
Liquid Crystals: The pentyl group in this compound is a common feature in molecules that form liquid crystal phases. vulcanchem.com Further investigation could lead to the development of new liquid crystal materials with applications in displays and sensors.
Polymers: this compound can be used as a monomer or a modifying agent in the synthesis of polymers. For example, it can react with anilines to form imine-based oligomers and polymers. rsc.org
Electronic and Optical Materials: The incorporation of this compound into more complex molecules could lead to the development of new materials with specific electronic or optical properties. smolecule.com
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of 4-Pentylbenzaldehyde?
- Answer : this compound (IUPAC name: this compound) consists of a benzaldehyde backbone with a pentyl substituent at the para position. While direct molecular data is limited in the provided evidence, its structure can be inferred as C₁₂H₁₆O (molecular weight: ~176.26 g/mol) based on IUPAC nomenclature. Key properties include moderate hydrophobicity due to the pentyl chain, which impacts solubility in organic solvents. Detection methods such as GC-MS (gas chromatography-mass spectrometry) and retention indices (RI) are used for identification in complex matrices . For synthesis, analogous methods like the Reimer-Tiemann reaction (used for 4-hydroxybenzaldehyde) or catalytic imine formation pathways may apply.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR is critical for structural elucidation. For example, in imine formation studies, NMR signals at ~9.8 ppm (aldehyde proton) and aromatic/pentyl proton splitting patterns confirm structural integrity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 176 for [M]⁺) and fragmentation patterns aid in identification. This compound has been detected in flavor studies using MS coupled with RI databases .
- Infrared (IR) Spectroscopy : Stretching frequencies for the aldehyde group (~1700 cm⁻¹) and alkyl C-H bonds (~2800–3000 cm⁻¹) are diagnostic .
Q. What are common synthetic routes for this compound in laboratory settings?
- Answer :
- Catalytic Imine Formation : Phosphine oxide oligomers (e.g., AAA in ) accelerate imine polymerization between this compound and amines under toluene solvent conditions (20 mM aldehyde, 40 mM aniline, 10 mM catalyst) .
- Friedel-Crafts Alkylation : While not directly evidenced, analogous methods for benzaldehyde derivatives involve electrophilic substitution using pentyl halides and Lewis acid catalysts (e.g., AlCl₃) .
- Oxidation of 4-Pentylbenzyl Alcohol : Tertiary alcohol oxidation using PCC (pyridinium chlorochromate) or MnO₂ could yield the aldehyde, though reaction conditions require optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic imine polymerization?
- Answer :
- Catalyst Screening : Phosphine oxide oligomers (e.g., AAA in ) enhance reaction rates by stabilizing transition states. Testing catalysts with varying chain lengths (e.g., AA vs. AAA) can optimize steric and electronic effects .
- Solvent Selection : Non-polar solvents (e.g., toluene) improve aldehyde solubility and reduce side reactions. Dielectric constant and polarity indices should be evaluated .
- Temperature Control : Kinetic studies (e.g., half-life measurements via ¹H NMR) at 25–60°C can identify ideal thermal conditions to maximize yield while minimizing decomposition .
Q. What analytical validation strategies ensure accurate quantification of this compound in complex biological or environmental samples?
- Answer :
- Method Development : Use GC-MS with internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should span expected concentrations (e.g., 0.1–100 ppm) .
- Cross-Validation : Compare results with HPLC-UV at λ ~280 nm (aldehyde absorption band) to confirm specificity. Retention time alignment with RI databases (e.g., NIST) adds robustness .
- Recovery Studies : Spike samples with known this compound concentrations and assess recovery rates (target: 90–110%) to validate extraction efficiency .
Q. How should researchers resolve contradictions in detecting this compound across studies (e.g., presence in food vs. absence in synthetic matrices)?
- Answer :
- Source Analysis : Verify the compound’s origin—natural (e.g., lipid oxidation in stewed pork ) vs. synthetic (e.g., incomplete purification).
- Method Sensitivity : Compare detection limits (e.g., MS vs. NMR) and sample preparation protocols (e.g., headspace extraction for volatiles) .
- Environmental Factors : Assess storage conditions (light, temperature) that may degrade the compound. Stability studies under varying pH and oxygen levels are critical .
Q. What computational approaches predict the reactivity of this compound in supramolecular systems?
- Answer :
- DFT Calculations : Model transition states for imine formation to evaluate energy barriers and electronic effects of the pentyl substituent .
- Molecular Dynamics (MD) : Simulate solvent interactions and catalyst binding affinities to optimize reaction pathways.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent length (e.g., pentyl vs. shorter alkyl chains) with reaction rates using historical kinetic data .
Q. What protocols ensure the safe handling and long-term stability of this compound in laboratory settings?
- Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct periodic purity checks via TLC or GC .
- PPE : Use nitrile gloves, lab coats, and chemical goggles. For volatile exposure, employ P95 respirators and fume hoods .
- Degradation Monitoring : Accelerated aging studies (e.g., 40°C/75% RH for 1 month) with HPLC analysis track decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
